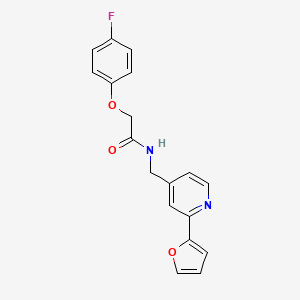
2-(4-fluorophenoxy)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-fluorophenoxy)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide is a useful research compound. Its molecular formula is C18H15FN2O3 and its molecular weight is 326.327. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(4-fluorophenoxy)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide, identified by its CAS number 2034475-77-7, belongs to a class of heterocyclic compounds that have garnered attention for their potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is C19H19FN4O2, with a molecular weight of 354.4 g/mol. The compound features a furan ring and a pyridine moiety, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₉FN₄O₂ |
| Molecular Weight | 354.4 g/mol |
| CAS Number | 2034475-77-7 |
Antiviral Properties
Recent studies have highlighted the antiviral potential of heterocyclic compounds similar to this compound. Research indicates that modifications at specific positions on the heterocyclic structure can enhance antiviral activity. For example, the presence of a pyridine ring has been associated with improved inhibitory effects against viral enzymes, such as reverse transcriptase .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that related compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives with similar structural motifs have demonstrated IC50 values in the micromolar range against A549 lung cancer cells and MCF7 breast cancer cells . The mechanism of action often involves inducing apoptosis and inhibiting cell proliferation through modulation of key signaling pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings from SAR studies indicate:
- Substitution Effects : The presence of electron-withdrawing groups at the para position of the phenoxy group enhances potency.
- Furan Ring Modifications : Substituents on the furan ring can significantly impact biological activity, with certain modifications leading to increased selectivity and reduced toxicity.
- Pyridine Variants : Changing substituents on the pyridine ring has been shown to affect binding affinity to target proteins involved in cancer progression .
Case Study 1: Antiviral Activity
A study examining various N-Heterocycles found that compounds similar to our target showed promising antiviral activity at concentrations as low as 0.20 μM in MT-4 cells, suggesting that structural modifications can yield potent antiviral agents .
Case Study 2: Anticancer Efficacy
In a comparative analysis of several pyrazole derivatives, one compound exhibited an IC50 value of 0.39 μM against HCT116 colon cancer cells, demonstrating significant anticancer potential . This highlights the importance of structural diversity in developing effective anticancer agents.
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-[[2-(furan-2-yl)pyridin-4-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3/c19-14-3-5-15(6-4-14)24-12-18(22)21-11-13-7-8-20-16(10-13)17-2-1-9-23-17/h1-10H,11-12H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTIWGKWRCCQOGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC=CC(=C2)CNC(=O)COC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














